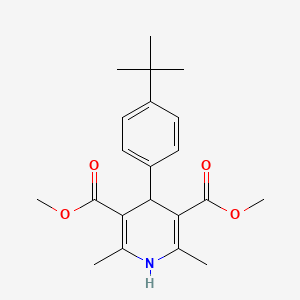

Dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl-4-(4-tert-Butylphenyl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat ist eine chemische Verbindung, die zur Klasse der Dihydropyridine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Dihydropyridinring umfasst, der mit tert-Butylphenyl- und Dimethylgruppen substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dimethyl-4-(4-tert-Butylphenyl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode ist die Hantzsch-Dihydropyridinsynthese, bei der ein Aldehyd, ein β-Ketoester und Ammoniak oder ein Ammoniumsalz unter Rückflussbedingungen kondensiert werden. Die Reaktion wird üblicherweise in einem Alkohol-Lösungsmittel wie Ethanol durchgeführt und erfordert eine sorgfältige Kontrolle von Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion dieser Verbindung ähnliche Synthesewege auf größerem Maßstab umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Prozesses verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie beinhalten, um die gewünschte Produktqualität zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dimethyl-4-(4-tert-Butylphenyl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Pyridinderivate zu bilden.

Reduktion: Reduktionsreaktionen können den Dihydropyridinring in einen Tetrahydropyridinring umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am aromatischen Ring und am Dihydropyridinring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nucleophile (NH₃, OH⁻) werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyridin- und Tetrahydropyridinderivate, die in verschiedenen Anwendungen weiter verwendet werden können.

Wissenschaftliche Forschungsanwendungen

Dimethyl-4-(4-tert-Butylphenyl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Rolle als Calciumkanalblocker.

Medizin: Die Forschung untersucht ihre potenziellen therapeutischen Wirkungen, insbesondere bei Herz-Kreislauf-Erkrankungen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorstufe bei der Synthese verschiedener chemischer Produkte eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Dimethyl-4-(4-tert-Butylphenyl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Calciumkanälen. Durch die Bindung an diese Kanäle kann die Verbindung den Calciumionenfluss modulieren, der für verschiedene physiologische Prozesse entscheidend ist. Diese Modulation kann zu Effekten wie Vasodilatation und Blutdrucksenkung führen, was sie zu einem potenziellen Kandidaten für die Behandlung von Herz-Kreislauf-Erkrankungen macht.

Wirkmechanismus

The mechanism of action of Dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure, making it a potential candidate for treating cardiovascular conditions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nifedipin: Ein weiteres Dihydropyridinderivat, das als Calciumkanalblocker eingesetzt wird.

Amlodipin: Ein weit verbreitetes Antihypertensivum mit einem ähnlichen Wirkmechanismus.

Felodipin: Bekannt für seine vasodilatierenden Wirkungen und bei der Behandlung von Bluthochdruck eingesetzt.

Einzigartigkeit

Dimethyl-4-(4-tert-Butylphenyl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine pharmakokinetischen und pharmakodynamischen Eigenschaften beeinflussen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

CAS-Nummer |

401636-24-6 |

|---|---|

Molekularformel |

C21H27NO4 |

Molekulargewicht |

357.4 g/mol |

IUPAC-Name |

dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H27NO4/c1-12-16(19(23)25-6)18(17(13(2)22-12)20(24)26-7)14-8-10-15(11-9-14)21(3,4)5/h8-11,18,22H,1-7H3 |

InChI-Schlüssel |

RPAKOPLFCWVSOQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-3-methyl-1-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11622923.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11622934.png)

![2-(4-methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622941.png)

![3,5-Bis(prop-2-en-1-yl) 2,6-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622949.png)

![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11622953.png)

![(5E)-5-(4-tert-butylbenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622961.png)

![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11622962.png)

![(4E)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11622964.png)

![Dimethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B11622978.png)

![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622987.png)